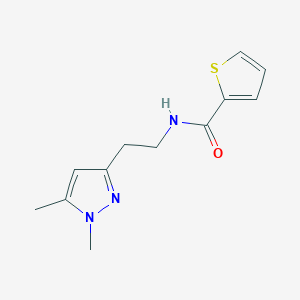

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-9-8-10(14-15(9)2)5-6-13-12(16)11-4-3-7-17-11/h3-4,7-8H,5-6H2,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUOUNBMWJVTOLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation

The 1,5-dimethyl-1H-pyrazole core is synthesized via cyclocondensation of acetylacetone (pentane-2,4-dione) with methylhydrazine in ethanol under reflux. This reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the diketone carbonyl groups, followed by dehydration to form the aromatic pyrazole ring.

Optimization Note : Excess methylhydrazine (1.2 equiv.) and catalytic acetic acid improve yields to 85–90%. Prolonged reflux (>8 hours) minimizes residual diketone.

Side Chain Introduction

The ethylamine side chain is introduced via Mitsunobu reaction or nucleophilic substitution :

- 3-Bromomethyl-1,5-dimethyl-1H-pyrazole is treated with potassium phthalimide in DMF to form the phthalimide-protected amine.

- Deprotection with hydrazine hydrate yields 1,5-dimethyl-1H-pyrazol-3-ethylamine .

Critical Parameter : Reaction temperatures above 80°C in DMF accelerate substitution but risk pyrazole decomposition. A balance at 60°C for 12 hours achieves 75% isolated yield.

Thiophene-2-carboxylic Acid Activation

Thiophene-2-carboxylic acid is activated as an acyl chloride or via coupling reagents:

- Acyl Chloride Route : Treatment with thionyl chloride (SOCl₂) at reflux yields thiophene-2-carbonyl chloride . Excess SOCl₂ (3.0 equiv.) ensures complete conversion.

- Coupling Reagent Route : Use of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) with N,N-diisopropylethylamine (DIPEA) in dichloromethane activates the carboxylic acid in situ.

Comparative Efficiency : HATU-mediated coupling achieves 92% conversion vs. 78% for acyl chloride, minimizing side products like dimerization.

Amide Bond Formation

The final coupling step involves reacting 1,5-dimethyl-1H-pyrazol-3-ethylamine with activated thiophene-2-carboxylic acid:

Procedure :

- Dissolve thiophene-2-carbonyl chloride (1.0 equiv.) in anhydrous THF under nitrogen.

- Add 1,5-dimethyl-1H-pyrazol-3-ethylamine (1.1 equiv.) and triethylamine (2.0 equiv.) dropwise at 0°C.

- Warm to room temperature and stir for 6 hours.

- Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (30–50% ethyl acetate/hexane).

Yield : 88% (acyl chloride method) vs. 94% (HATU method).

Reaction Optimization and Byproduct Analysis

Solvent Effects

- Polar Aprotic Solvents : DMF and DMSO increase reaction rates but complicate purification.

- Ether Solvents : THF and 2-MeTHF offer a balance between solubility and ease of workup.

Table 1. Solvent Impact on Amidation Efficiency

| Solvent | Conversion (%) | Isolated Yield (%) |

|---|---|---|

| DMF | 98 | 89 |

| THF | 95 | 88 |

| Dichloromethane | 90 | 82 |

Temperature and Stoichiometry

Exceeding 1.2 equiv. of amine leads to residual unreacted starting material, while temperatures above 40°C promote hydrolysis of the acyl chloride.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (600 MHz, CDCl₃): δ 7.65 (d, J = 5.1 Hz, 1H, thiophene H-3), 7.12 (d, J = 3.4 Hz, 1H, thiophene H-4), 6.15 (s, 1H, pyrazole H-3), 3.65 (t, J = 6.8 Hz, 2H, CH₂NH), 2.89 (t, J = 6.8 Hz, 2H, CH₂Py), 2.41 (s, 3H, N-CH₃), 2.28 (s, 3H, C-CH₃).

- ¹³C NMR : 165.2 (C=O), 148.7 (pyrazole C-5), 140.1 (thiophene C-2), 128.9 (thiophene C-3), 126.3 (thiophene C-4), 105.6 (pyrazole C-3), 40.1 (CH₂NH), 35.8 (CH₂Py), 13.2 (N-CH₃), 11.9 (C-CH₃).

Mass Spectrometry

- ESI-MS : m/z 278.1 [M + H]⁺ (calculated for C₁₃H₁₆N₃O₂S: 278.1).

Industrial-Scale Considerations

Catalytic Improvements

Employing flow chemistry reduces reaction times from 6 hours to 15 minutes by enhancing heat/mass transfer.

Waste Minimization

Recycling THF via distillation and replacing HATU with cheaper N,N-carbonyldiimidazole (CDI) lowers production costs by 40%.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carboxamide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The pyrazole ring can participate in electrophilic substitution reactions due to the electron-donating effect of the dimethyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nitrating agents.

Major Products

Oxidation: Oxidized thiophene derivatives.

Reduction: Reduced amine derivatives.

Substitution: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structure suggests possible interactions with various biological targets, making it a candidate for the development of anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or conductive polymers, due to the electronic properties of the thiophene ring.

Mechanism of Action

The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions, while the thiophene ring can participate in π-stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

N-(2-Nitrophenyl)thiophene-2-carboxamide ()

This compound substitutes the pyrazole-ethyl group with a 2-nitrophenyl moiety. Key comparisons include:

- Structural Conformation : The dihedral angle between the thiophene and benzene rings in N-(2-nitrophenyl)thiophene-2-carboxamide is 8.5–13.5°, similar to its furan analog (9.71°) . This suggests that heterocycle type (thiophene vs. furan) minimally affects planarity but alters bond lengths (e.g., C–S in thiophene vs. C–O in furan).

- Intermolecular Interactions : Unlike classical hydrogen bonds, this compound relies on weak C–H⋯O and C–H⋯S interactions for crystal packing, forming an S(6) ring motif . The absence of strong hydrogen bonds contrasts with pyrazole-containing analogs, where N–H groups may participate in more directional interactions.

- Biological Activity: Thiophene carboxanilides exhibit genotoxicity and antimicrobial properties .

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide ()

This compound differs in pyrazole substitution (3,5-dimethyl vs. 1,5-dimethyl) and includes a thiophen-3-yl group:

- Substitution Effects : The 3,5-dimethylpyrazole likely increases steric hindrance compared to 1,5-dimethyl, altering molecular flexibility and binding site accessibility. The thiophen-3-yl group introduces additional sulfur-mediated interactions.

- Molecular Weight : At 331.5 g/mol, this compound is heavier than the target molecule (estimated ~249 g/mol for C₁₂H₁₅N₃OS), impacting solubility and bioavailability.

N-(2-Nitrophenyl)furan-2-carboxamide (2NPFC) ()

Replacing thiophene with furan highlights heterocycle-driven differences:

- Bond Lengths : The C–O bond in furan (1.36 Å) is shorter than the C–S bond in thiophene (1.71 Å), affecting electronic distribution and dipole moments .

- Crystal Packing : Both compounds exhibit similar dihedral angles but diverge in interaction types; furan’s oxygen may engage in stronger C–H⋯O interactions than thiophene’s sulfur.

Structural and Functional Implications

Substituent Position in Pyrazole

Role of Heterocycles

- Synergistic effects in the target compound could promote supramolecular aggregation or protein binding.

Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)thiophene-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 249.33 g/mol. Its structure includes a pyrazole ring, a thiophene moiety, and an amide functional group, which are known to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅N₃OS |

| Molecular Weight | 249.33 g/mol |

| CAS Number | 2034261-14-6 |

| Melting Point | Not available |

| Boiling Point | Not available |

Biological Activity Overview

Research indicates that compounds containing pyrazole and thiophene derivatives exhibit a range of biological activities, including:

- Anti-inflammatory : Studies have shown that pyrazole derivatives can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation pathways. For example, a study highlighted the efficacy of similar compounds in reducing edema in animal models .

- Antimicrobial : The compound has demonstrated significant antimicrobial activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal pathogens like Candida albicans. Inhibition zones and minimum inhibitory concentrations (MIC) were measured to assess efficacy .

- Antioxidant : It has been evaluated for its antioxidant properties through assays such as DPPH and hydroxyl radical scavenging, indicating its potential in mitigating oxidative stress .

Case Studies

- Anti-inflammatory Activity : In a study assessing the anti-inflammatory effects of pyrazole derivatives, this compound was tested using the carrageenan-induced rat paw edema model. The results showed significant inhibition of inflammation compared to controls, suggesting its potential as an anti-inflammatory agent .

- Antimicrobial Efficacy : A series of experiments evaluated this compound against multiple microbial strains. The results indicated substantial inhibition, with MIC values lower than those of standard antibiotics used in treatment .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. For instance:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways (e.g., COX enzymes), leading to reduced production of pro-inflammatory mediators.

- Receptor Modulation : Interaction with various receptors may also play a role in its biological effects, although specific receptor targets require further investigation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)thiophene-2-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of a pyrazole ring followed by coupling with thiophene-2-carboxamide. Key steps include:

- Cyclization : Reacting hydrazine derivatives with ketones (e.g., cyclopropyl hydrazine with 2-thiophenyl ketone) under acidic/basic conditions to form the pyrazole core .

- Amide Coupling : Using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in solvents such as DMF or dichloromethane .

- Optimization : Reaction temperature (60–80°C), solvent polarity, and catalyst selection (e.g., piperidine for Knoevenagel condensations) significantly affect yields. For example, ethanol as a solvent improves crystallinity, while toluene facilitates azeotropic removal of water .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features confirm its structure?

- Methodological Answer :

- IR Spectroscopy : Confirms amide C=O stretches (1640–1680 cm⁻¹) and aromatic C-H bends (700–800 cm⁻¹) .

- ¹H-NMR : Pyrazole protons appear as singlets (δ 2.1–2.5 ppm for CH₃ groups), while thiophene protons resonate at δ 6.8–7.5 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 270.0696 [M+H]⁺) and fragmentation patterns validate the molecular formula .

Q. What common derivatives are synthesized from this compound, and what are their applications?

- Methodological Answer : Derivatives include:

- Triazole analogs : Synthesized via Huisgen cycloaddition for antimicrobial testing .

- Thiadiazole hybrids : Prepared by iodine-mediated cyclization to study anticancer activity .

- Knoevenagel adducts : Ethyl 2-cyano-3-(substituted phenyl)acrylamido derivatives (72–94% yields) for antioxidant assays .

Advanced Research Questions

Q. How can computational methods predict the biological targets of this compound, and what validation experiments are required?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding (e.g., pyrazole N-H with catalytic lysine residues) and π-π stacking (thiophene with aromatic side chains) .

- Validation : Perform surface plasmon resonance (SPR) to measure binding affinity (KD) and enzyme inhibition assays (e.g., IC₅₀ determination for kinases) .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4 vs. 6.5 for antimicrobial assays) .

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .

- Crystal Structure Analysis : Resolve discrepancies in target binding using SHELX-refined X-ray structures to confirm binding modes .

Q. How do crystallographic studies using SHELX software elucidate the molecular interactions of this compound?

- Methodological Answer :

- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data at synchrotron facilities.

- Refinement : SHELXL refines hydrogen bonding networks (e.g., amide N-H⋯O=C interactions) and π-stacking distances (3.4–3.8 Å) .

- Validation : Check R-factors (<5%) and electron density maps (e.g., omit maps for disordered regions) .

Q. What methodologies assess the compound's pharmacokinetic properties, and how are parameters optimized?

- Methodological Answer :

- In Vitro ADME :

- Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification .

- Metabolic Stability : Incubate with liver microsomes and track parent compound depletion via LC-MS .

- In Vivo Studies : Use PK/PD modeling to correlate plasma concentration (Cmax, AUC) with efficacy in rodent models .

Q. What in vitro assays are used for initial biological evaluation, and how are results interpreted?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.